molecular formula C13H14FN3O2 B14047227 (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid

(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid

Cat. No.: B14047227
M. Wt: 263.27 g/mol
InChI Key: YHNSAHPLZKAVJY-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid is a complex organic compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher process efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.

Major Products: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

(S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and imidazole ring play crucial roles in binding to target molecules, influencing biological activity and efficacy. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

  • 3-Amino-2-(2-fluorobenzyl)propanoic acid
  • 3-((2-Fluorobenzyl)oxy)propanoic acid

Comparison: Compared to similar compounds, (S)-2-Amino-3-(5-(2-fluorobenzyl)-1H-imidazol-4-YL)propanoic acid stands out due to its unique imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[(2-fluorophenyl)methyl]-1H-imidazol-4-yl]propanoic acid

InChI

InChI=1S/C13H14FN3O2/c14-9-4-2-1-3-8(9)5-11-12(17-7-16-11)6-10(15)13(18)19/h1-4,7,10H,5-6,15H2,(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

YHNSAHPLZKAVJY-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C(=C1)CC2=C(N=CN2)C[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(N=CN2)CC(C(=O)O)N)F

Origin of Product

United States

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